
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is an organotin compound that features a stannyl group attached to a but-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃)
Solvent: Tetrahydrofuran (THF) or toluene
Base: Triethylamine or cesium carbonate
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halides or pseudohalides in the presence of a palladium catalyst.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alkenes and esters.
科学的研究の応用
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of ethyl 3-methyl-4-(tributylstannyl)but-2-enoate in chemical reactions involves the formation of a palladium-stannyl intermediate during the Stille coupling process. This intermediate facilitates the transfer of the organic group from the stannyl compound to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Methyl 3-tributylstannylprop-2-enoate
- Ethyl 3-tributylstannylprop-2-enoate
- Butyl 3-tributylstannylprop-2-enoate
Uniqueness
Ethyl 3-methyl-4-(tributylstannyl)but-2-enoate is unique due to the presence of both a stannyl group and an ester group, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
92511-62-1 |
|---|---|
分子式 |
C19H38O2Sn |
分子量 |
417.2 g/mol |
IUPAC名 |
ethyl 3-methyl-4-tributylstannylbut-2-enoate |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-9-7(8)5-6(2)3;3*1-3-4-2;/h5H,2,4H2,1,3H3;3*1,3-4H2,2H3; |
InChIキー |
QGRXGIJPQOUSFE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=CC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



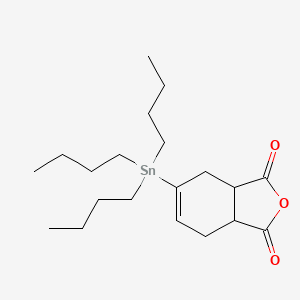
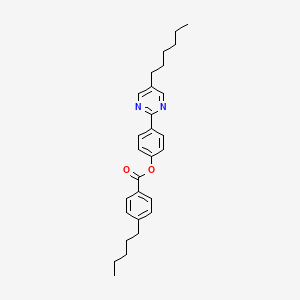
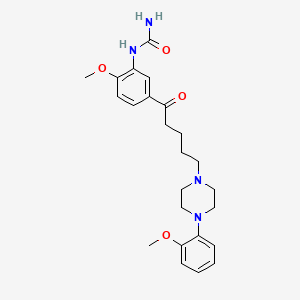
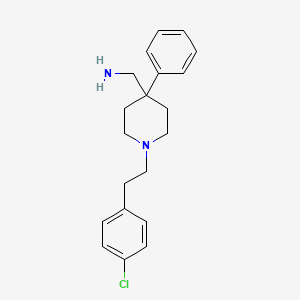
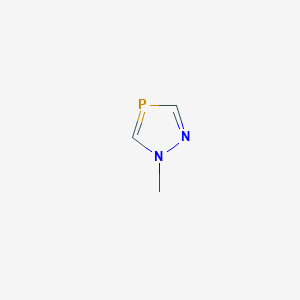
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
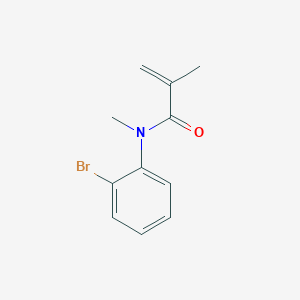
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)

![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
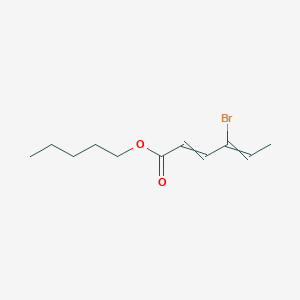
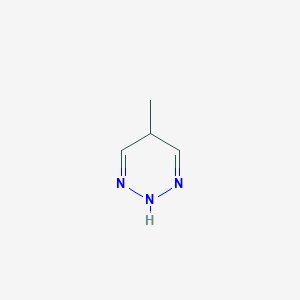
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
